Analgesic Activity: ADR 882 (R-isomer) Demonstrates No Significant Antinociception Across Three Pain Modalities
ADR 882 (R-isomer, CAS 138559-57-6) was evaluated against its S-isomer counterpart (CAS 138559-58-7) and the structurally related compound ADR-851 (R and S isomers) in a comprehensive battery of rodent pain models. The (R)-isomer of ADR 882 produced no significant antinociception in any test [1]. This stands in direct contrast to ADR-851R, which demonstrated dose-dependent, statistically significant analgesia in the formalin-induced inflammatory pain model [1].
| Evidence Dimension | Analgesic efficacy in formalin-induced inflammatory pain |
|---|---|
| Target Compound Data | No significant antinociception at 0.1-10 mg/kg s.c. |
| Comparator Or Baseline | ADR-851R: Significant analgesia at 3 and 10 mg/kg s.c.; ADR-851S: Significant analgesia at 1 mg/kg s.c. |
| Quantified Difference | ADR 882 (R): 0% response (no significance) vs. ADR-851R: significant response at 3 and 10 mg/kg |
| Conditions | Male Sprague-Dawley rats; subcutaneous administration 30 min prior to testing; formalin test (50 μL of 5% formalin injected into dorsal hindpaw) |
Why This Matters
This negative dataset establishes ADR 882 (R-isomer) as an essential negative control compound for 5-HT3-mediated analgesia studies, distinguishing it from active analogs like ADR-851.
- [1] Sufka KJ, Giordano J. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats. Eur J Pharmacol. 1991;204(1):117-9. doi:10.1016/0014-2999(91)90845-h. View Source
